molecular formula C10H14N2O2 B050426 (R)-2-Amino-3-(Benzylamino)Propanoic Acid CAS No. 119906-14-8

(R)-2-Amino-3-(Benzylamino)Propanoic Acid

Cat. No.: B050426
CAS No.: 119906-14-8
M. Wt: 194.23 g/mol
InChI Key: GBGMJYPWCZYLAW-SECBINFHSA-N
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Description

®-2-Amino-3-(Benzylamino)Propanoic Acid is an organic compound that belongs to the class of amino acids It features a benzyl group attached to the amino group of alanine, making it a derivative of alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(Benzylamino)Propanoic Acid typically involves the reaction of benzylamine with an appropriate precursor. One common method is the reductive amination of benzaldehyde with alanine, using a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(Benzylamino)Propanoic Acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of transaminases, are employed to convert precursors into the desired product. These methods are preferred due to their efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(Benzylamino)Propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of ®-2-Amino-3-(Benzylamino)Propanoic Acid, such as carboxylic acids, alcohols, and substituted amino acids.

Scientific Research Applications

®-2-Amino-3-(Benzylamino)Propanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in protein synthesis and enzyme interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(Benzylamino)Propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, leading to various biological effects. The compound can modulate enzyme activity and influence metabolic pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(Benzylamino)Propanoic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2R)-2-amino-3-(benzylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMJYPWCZYLAW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555937
Record name 3-(Benzylamino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119906-14-8
Record name 3-(Benzylamino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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